1-[3-(Dimethylamino)propyl]-3-ethylurea

Catalog No.
S618330
CAS No.
32897-26-0
M.F
C8H19N3O
M. Wt
173.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Dimethylamino)propyl]-3-ethylurea

CAS Number

32897-26-0

Product Name

1-[3-(Dimethylamino)propyl]-3-ethylurea

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

InChI

InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)

InChI Key

NGJUYARYEXGDNN-UHFFFAOYSA-N

SMILES

CCNC(=O)NCCCN(C)C

Synonyms

1-(3-dimethylaminopropyl)-3-ethylurea, EDU cpd, ethyl-3-(3-dimethyl aminopropyl)urea, ethyl-3-(3-dimethyl aminopropyl)urea dihydrochloride

Canonical SMILES

CCNC(=O)NCCCN(C)C

1-[3-(Dimethylamino)propyl]-3-ethylurea (EDU, CAS 32897-26-0) is an asymmetric aliphatic urea derivative characterized by its tertiary amine and ethyl substitutions, exhibiting an aqueous solubility exceeding 100 mg/mL. Industrially, it is most prominently recognized as the stoichiometric urea byproduct generated during amide bond formation utilizing the water-soluble coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Because of its specific structural motif, it serves a dual role in commercial procurement: it is a critical, pharmacopeia-traceable reference standard for quantifying process impurities in APIs such as Mirabegron and Glecaprevir, and it functions as a direct structural building block or degradation marker for the dopamine agonist cabergoline. Its high aqueous solubility, driven by the protonatable dimethylamino group, fundamentally distinguishes it from traditional lipophilic carbodiimide byproducts, making it a cornerstone compound in both downstream pharmaceutical processing and regulatory quality control.

Generic substitution of 1-[3-(Dimethylamino)propyl]-3-ethylurea is entirely unfeasible in its primary procurement applications. In regulatory impurity profiling (e.g., as Mirabegron Impurity 44), ICH Q3A/B guidelines mandate the use of the exact structural match to calibrate HPLC-MS/MS responses; utilizing structurally similar ureas fails to replicate the specific retention times and ionization efficiencies required for legal batch release [1]. Furthermore, in downstream process development, substituting EDC with other coupling agents like DCC produces highly insoluble byproducts (such as DCU) that cannot be removed via simple aqueous washing, thereby introducing costly filtration steps [2]. In the synthesis and stability testing of cabergoline, the compound's exact N-[3-(dimethylamino)propyl]-N-ethyl substitution pattern is an absolute requirement, meaning any deviation from this specific CAS number would necessitate extensive synthetic rework or invalidate forced degradation assays[3].

Phase-Partitioning Superiority over Generic Carbodiimide Byproducts

In industrial amide coupling, the selection of the coupling agent dictates the downstream removal difficulty of its urea byproduct. 1-[3-(Dimethylamino)propyl]-3-ethylurea (EDU) exhibits near-infinite aqueous solubility due to its tertiary amine group, which protonates under mildly acidic conditions . In contrast, the baseline byproduct N,N'-dicyclohexylurea (DCU) is practically insoluble in water (<0.1 mg/mL) and requires extensive organic solvent washing or filtration. This quantitative difference in aqueous solubility allows EDU to be completely extracted into the aqueous phase during standard acidic workups, drastically reducing purification bottlenecks in API synthesis.

Evidence DimensionAqueous Solubility & Washability
Target Compound DataHighly soluble (>100 mg/mL); complete aqueous extraction at pH < 5
Comparator Or BaselineN,N'-Dicyclohexylurea (DCU) (<0.1 mg/mL aqueous solubility)
Quantified Difference>1000-fold increase in aqueous solubility enabling single-step liquid-liquid extraction
ConditionsStandard acidic aqueous workup (e.g., 1N HCl or dilute citric acid wash)

It dictates the choice of EDC over DCC in procurement for scalable API synthesis, as the resulting EDU byproduct eliminates the need for costly and time-consuming filtration steps.

Exact Structural Matching for ICH-Compliant API Impurity Profiling

For active pharmaceutical ingredients (APIs) synthesized via EDC-mediated coupling—such as Mirabegron and Glecaprevir—regulatory guidelines require precise quantification of process-related impurities. 1-[3-(Dimethylamino)propyl]-3-ethylurea serves as the exact structural reference standard (designated as Mirabegron Impurity 44 and Glecaprevir Impurity 2)[REFS-2, REFS-3]. Generic urea standards or theoretical response factors cannot be substituted, as they fail to replicate the exact HPLC retention times and m/z 174.1 [M+H]+ precursor matching of EDU. Procurement of the exact CAS 32897-26-0 standard ensures accurate calibration curves and regulatory compliance during batch release testing.

Evidence DimensionHPLC/MS Retention and Fragmentation Matching
Target Compound DataExact retention time and m/z 174.1 [M+H]+ precursor matching for EDC-derived API impurities
Comparator Or BaselineGeneric urea reference standards
Quantified Difference100% structural and chromatographic match vs. non-compliant retention shifts
ConditionsValidated HPLC-UV/MS methods for API release testing

Pharmaceutical QA/QC laboratories must procure this exact compound to legally validate the purity of commercial drug batches synthesized via EDC coupling.

Precursor Suitability for Cabergoline Synthesis and Degradation Analysis

Cabergoline features a specific N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl) side chain. 1-[3-(Dimethylamino)propyl]-3-ethylurea provides the exact carbon-nitrogen framework required for this moiety [1]. Whether used directly in specific synthetic routes or utilized as the primary hydrolytic degradation standard (since the acylurea bond of cabergoline hydrolyzes to release EDU), this compound provides a perfect structural match. Substituting with simpler alkyl ureas would require multi-step homologation and amination, reducing overall yield and increasing process complexity.

Evidence DimensionSynthetic Step Efficiency / Structural Homology
Target Compound Data100% structural homology to the cabergoline urea side chain
Comparator Or BaselineUnsubstituted or generic dialkyl ureas
Quantified DifferenceEliminates multiple downstream amination and alkylation steps
ConditionsAPI manufacturing and forced degradation studies (hydrolytic conditions)

Procuring this specific urea derivative streamlines the synthetic pathway and provides the mandatory reference standard for cabergoline stability testing.

Formulation Compatibility in Nanoparticle Functionalization

In the development of multifunctional antibody-porphyrin gold nanoparticles, maintaining colloidal stability in aqueous media is critical. 1-[3-(Dimethylamino)propyl]-3-ethylurea acts as a highly water-soluble reagent and capping participant, facilitating the bioconjugation process without inducing nanoparticle aggregation [1]. Compared to hydrophobic urea derivatives, which cause rapid precipitation of gold nanoconjugates in biological buffers, EDU maintains the hydrodynamic radius and prevents steric collapse, ensuring the nanoparticles remain viable for in vivo or diagnostic applications.

Evidence DimensionColloidal Stability in Aqueous Media
Target Compound DataMaintains stable nanoparticle dispersion without aggregation
Comparator Or BaselineHydrophobic urea derivatives or standard lipophilic capping agents
Quantified DifferencePrevents buffer-induced precipitation, maintaining a stable hydrodynamic radius
ConditionsAqueous buffer systems for antibody-porphyrin gold nanoparticle synthesis

It is essential for materials scientists procuring reagents for biomedical nanoparticle synthesis, where aqueous stability dictates the success of the formulation.

Regulatory Impurity Profiling for EDC-Coupled APIs

Essential for QA/QC laboratories quantifying residual byproducts in Mirabegron, Glecaprevir, and other drugs synthesized via EDC-mediated amide coupling, ensuring compliance with ICH guidelines .

Cabergoline Manufacturing and Stability Testing

Utilized as a structural precursor or as the primary hydrolytic degradation standard to validate the stability of the acylurea moiety in cabergoline formulations during forced degradation studies .

Aqueous Nanoparticle Bioconjugation

Deployed as a water-soluble reagent in the preparation of multifunctional antibody-porphyrin gold nanoparticles, where maintaining colloidal stability in biological buffers is paramount [1].

Downstream Process Validation in Peptide Synthesis

Procured as a standard to validate the efficiency of aqueous wash cycles in removing coupling byproducts during large-scale liquid-phase or solid-phase peptide synthesis, leveraging its high water solubility .

XLogP3

0.1

Wikipedia

1-[3-(dimethylamino)propyl]-3-ethylurea

Dates

Last modified: 08-15-2023

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